methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
CAS No.: 2034257-72-0
Cat. No.: VC6519529
Molecular Formula: C19H19NO6S2
Molecular Weight: 421.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034257-72-0 |
|---|---|
| Molecular Formula | C19H19NO6S2 |
| Molecular Weight | 421.48 |
| IUPAC Name | methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate |
| Standard InChI | InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 |
| Standard InChI Key | FTQCKSVEPWNACT-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Introduction
The compound methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a benzo[b]thiophene moiety, a sulfamoyl group, and a methoxybenzoate backbone, indicating possible biological activity. This article explores the chemical properties, synthesis methods, and potential pharmacological applications of this compound.
Synthesis Pathways
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate involves multi-step organic reactions:
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Preparation of Benzo[b]thiophene Derivative:
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Starting from commercially available benzo[b]thiophene, functionalization at the 3-position is achieved using electrophilic substitution or cross-coupling reactions.
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Introduction of Hydroxyethyl Group:
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The hydroxyethyl side chain is introduced via alkylation or reductive amination.
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Formation of Sulfamoyl Intermediate:
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Reaction with sulfamoyl chloride or an equivalent reagent under basic conditions yields the sulfamoyl derivative.
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Esterification to Form Methoxybenzoate:
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Coupling of the sulfamoyl intermediate with methyl 4-methoxybenzoate under acidic or catalytic conditions completes the synthesis.
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Analytical Characterization
To confirm the structure and purity of the compound, advanced spectroscopic techniques are utilized:
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Nuclear Magnetic Resonance (NMR):
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1H NMR: Identifies proton environments (aromatic, methoxy, hydroxyl groups).
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13C NMR: Confirms carbon skeleton and functional groups.
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Mass Spectrometry (MS):
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Molecular ion peak provides molecular weight confirmation.
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Infrared Spectroscopy (IR):
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Detects characteristic functional group vibrations (e.g., C=O stretch for ester, S=O stretch for sulfonamide).
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X-Ray Crystallography (if applicable):
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Provides detailed three-dimensional structure for confirmation.
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Comparative Analysis with Related Compounds
| Property | Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate | Related Sulfonamides |
|---|---|---|
| Molecular Weight | ~347 g/mol | Varies (~300–500 g/mol) |
| Key Functional Groups | Benzo[b]thiophene, sulfamoyl, methoxybenzoate | Sulfamoyl derivatives |
| Potential Applications | Anti-inflammatory, enzyme inhibition | Antibacterial, anticancer |
| Solubility | Moderate in polar solvents | Typically high in water |
Future Research Directions
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In Vitro Studies:
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Evaluate cytotoxicity against cancer cell lines.
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Test anti-inflammatory activity using enzyme inhibition assays (e.g., COX-2 or LOX).
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In Vivo Studies:
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Assess pharmacokinetics and bioavailability in animal models.
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Investigate therapeutic efficacy in disease models.
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Structure Optimization:
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Modify substituents to improve activity and reduce toxicity.
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Explore analogs with different heterocyclic cores.
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